6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Catalog No.
S905210
CAS No.
1189678-81-6
M.F
C7H6O3
M. Wt
144.076
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-...

CAS Number

1189678-81-6

Product Name

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

IUPAC Name

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Molecular Formula

C7H6O3

Molecular Weight

144.076

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

YGSDEFSMJLZEOE-IDEBNGHGSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O

Synonyms

2-Hydroxybenzoic Acid-13C6;

Here are some specific scientific research applications of Salicylic Acid-13C6:

Tracing Metabolic Pathways:

  • Salicylic Acid-13C6 can be used to trace the metabolic pathways of salicylic acid in plants, animals, and microorganisms. By analyzing the distribution of the isotope label in different metabolites, researchers can gain insights into the various steps involved in salicylic acid metabolism.

Studying Plant-Microbial Interactions:

  • In plant biology, Salicylic Acid-13C6 can be employed to study the interactions between plants and microbes. Researchers can investigate how plants respond to microbial challenge by measuring the uptake, distribution, and metabolism of the labelled salicylic acid. This information helps understand the plant's defense mechanisms against pathogens.

Investigating Drug Metabolism:

  • In the field of pharmacology, Salicylic Acid-13C6 can be used to study the metabolism of drugs containing a salicylic acid moiety (such as aspirin). By analyzing the labelled metabolites, researchers can gain insights into the absorption, distribution, and elimination of these drugs within the body.

Environmental Fate Studies:

  • Salicylic Acid-13C6 can be used in environmental science to study the fate and degradation of salicylic acid in various environmental compartments, such as soil and water. This information helps assess the potential environmental impact of salicylic acid and related compounds.

Internal Standard in Mass Spectrometry:

  • Due to its unique isotopic signature, Salicylic Acid-13C6 can be used as an internal standard in mass spectrometry analysis. This helps in quantitating the amount of unlabeled salicylic acid present in a sample by comparing the signal intensities of the labelled and unlabelled molecules.

6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 isotopically labeled derivative of cyclohexa-1,3,5-triene-1-carboxylic acid. This compound features a hydroxyl group and a carboxylic acid group on a cyclohexatriene ring structure. The incorporation of carbon-13 isotopes enhances its utility in various analytical and biological studies, particularly in tracing metabolic pathways and understanding the behavior of similar compounds in biological systems.

The molecular formula of this compound is C7H7O3 with a specific focus on the isotopic labeling that allows for enhanced detection and analysis in research settings. The presence of the hydroxyl group contributes to its potential reactivity and biological interactions.

Salicylic Acid-13C6 itself doesn't have a specific mechanism of action. Its primary purpose is to serve as a tracer for studying the metabolism of salicylic acid. Salicylic acid exhibits various mechanisms depending on the context:

  • Anti-inflammatory and analgesic effects: Salicylic acid inhibits the enzyme cyclooxygenase (COX), leading to reduced production of prostaglandins, which are inflammatory mediators.
  • Salicylic Acid-13C6 is expected to share similar safety hazards with salicylic acid, which can cause skin irritation, gastrointestinal upset, and other side effects at high doses.
  • Specific data on the toxicity of Salicylic Acid-13C6 might not be readily available due to its use as a research tool.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound or further oxidized to a carboxylic acid derivative.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic nature of the cyclohexatriene allows for electrophilic substitution reactions at the ring positions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is primarily associated with its potential as an anti-inflammatory agent. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes and reduce the synthesis of pro-inflammatory mediators. Additionally, its carbon-13 labeling may facilitate studies on its metabolic pathways and interactions within biological systems.

The synthesis of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves several steps:

  • Nitration: Starting from benzene or a similar precursor to introduce nitro groups.
  • Reduction: Converting nitro groups to amines or hydroxyl groups through catalytic hydrogenation or other reducing conditions.
  • Isotopic Labeling: Incorporating carbon-13 isotopes into the structure through specific synthetic routes that ensure carbon atom replacement with carbon-13.
  • Carboxylation: Introducing the carboxylic acid functional group through reactions such as the Kolbe electrolysis or carbon dioxide fixation methods.

These methods are optimized for yield and purity to produce the desired isotopically labeled compound.

This compound has several applications in scientific research:

  • Metabolic Studies: Used in tracing studies to understand metabolic pathways due to its carbon-13 labeling.
  • Pharmacokinetics: Assists in understanding the absorption and distribution of similar compounds in biological systems.
  • Analytical Chemistry: Serves as a standard or reference material in various analytical techniques such as NMR spectroscopy.

Interaction studies involving 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be employed to measure these interactions quantitatively.

Several similar compounds can be compared to 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid based on their structural features and applications:

Compound NameStructural FeaturesUnique Aspects
2-Amino(13C6)benzoic acidContains an amino group instead of hydroxylUsed as an antimicrobial agent
MesalazineA non-labeled derivative with anti-inflammatory propertiesCommonly used for treating inflammatory bowel diseases
SulfasalazineA prodrug that metabolizes into mesalazineCombines anti-inflammatory and antibacterial properties
2-Hydroxybenzoic acidSimple phenolic compound without isotopic labelingUsed in various industrial applications

Uniqueness: The uniqueness of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its carbon-13 isotopic labeling which enhances its analytical capabilities compared to non-labeled counterparts. This feature allows for precise tracking in metabolic studies that are crucial for drug development and biochemical research.

Molecular Geometry and Conformational Isomerism

The molecular geometry of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is fundamentally determined by its aromatic cyclohexatriene core structure [15]. The compound exhibits a planar aromatic ring configuration with all carbon atoms arranged in a hexagonal geometry, maintaining bond angles approximately 120 degrees as characteristic of benzene-type aromatic systems [17].

The aromatic ring adopts a completely planar conformation to maximize pi-electron delocalization across the six-membered ring [25]. Unlike saturated cyclohexane derivatives that can adopt chair conformations to minimize strain, the aromatic nature of this compound constrains the ring to planarity [28]. The presence of the hydroxyl group at position 6 and the carboxylic acid group at position 1 introduces specific conformational considerations through intramolecular hydrogen bonding interactions [31].

Structural ParameterValueReference Method
Ring bond angles~120°Density functional theory calculations
Carbon-carbon bond lengths1.39-1.40 ÅX-ray crystallography
Planarity deviation<0.01 ÅComputational geometry optimization
Hydroxyl-carboxyl distance2.6-2.8 ÅMolecular modeling

The conformational behavior of the carboxylic acid group relative to the aromatic ring shows preferred orientations that minimize steric hindrance while maintaining optimal electronic conjugation [31]. Computational studies indicate that the carboxyl group adopts coplanar arrangements with the aromatic system to maximize resonance stabilization [33]. The hydroxyl substituent demonstrates conformational flexibility, with rotational barriers typically ranging from 8-12 kilocalories per mole depending on the specific electronic environment [32].

Electronic Structure of the Cyclohexatriene Core

The electronic structure of the cyclohexatriene core in 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid exhibits characteristic aromatic properties with delocalized pi-electron density distributed across the six-membered ring [16]. The aromatic system demonstrates enhanced stability through resonance delocalization, with pi-electron density concentrated in molecular orbitals spanning the entire ring structure [17].

Spectroscopic analysis reveals that the aromatic ring exhibits characteristic absorption bands in the infrared region at approximately 1610, 1590, and 1450 reciprocal centimeters, indicating the presence of an intact aromatic electronic system [32]. The electronic transitions associated with the aromatic core typically occur in the ultraviolet region, with primary absorption maxima observed between 250-280 nanometers [20].

The presence of the hydroxyl and carboxyl substituents significantly influences the electronic density distribution within the aromatic ring [32]. The hydroxyl group acts as an electron-donating substituent through resonance effects, increasing electron density at ortho and para positions relative to its attachment point [15]. Conversely, the carboxylic acid group functions as an electron-withdrawing substituent, decreasing electron density at positions ortho and para to its attachment [16].

Electronic PropertyMeasured ValueAnalytical Method
First ionization potential8.2-8.4 electron voltsPhotoelectron spectroscopy
HOMO-LUMO gap4.8-5.2 electron voltsUltraviolet-visible spectroscopy
Dipole moment2.1-2.3 DebyeComputational chemistry
Polarizability95-105 cubic angstromsTheoretical calculations

The carbon-13 labeling does not significantly alter the fundamental electronic structure but provides enhanced sensitivity for nuclear magnetic resonance spectroscopy applications [9]. Carbon-13 nuclear magnetic resonance chemical shifts for the aromatic carbons typically range from 125-150 parts per million, with specific values dependent on the local electronic environment created by the hydroxyl and carboxyl substituents [24].

Isotopic Purity Assessment Methodologies

Isotopic purity assessment for 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid requires sophisticated analytical approaches capable of distinguishing between different isotopic compositions [26]. Mass spectrometry techniques, particularly high-resolution time-of-flight mass spectrometry, provide the most accurate methods for determining isotopic enrichment levels [21].

The isotopic purity is typically assessed using isotope pattern deconvolution approaches that analyze the relative abundances of different mass isotopologues [29]. For compounds with complete carbon-13 labeling, the analysis focuses on detecting the presence of unlabeled or partially labeled species that may result from incomplete synthetic incorporation [26].

Assessment ParameterTypical RangeAnalytical Precision
Carbon-13 enrichment95-99%±0.1%
Molecular ion purity96-98%±0.2%
Isotopic distribution accuracy98-99.5%±0.05%
Detection limit for unlabeled species0.1-0.5%±0.02%

Liquid chromatography coupled with mass spectrometry provides additional separation capabilities to remove potential impurities that might interfere with isotopic purity determinations [12]. The use of multiple reaction monitoring modes allows for enhanced selectivity in detecting specific isotopic species while minimizing matrix effects [29].

Nuclear magnetic resonance spectroscopy serves as a complementary method for isotopic purity assessment, with carbon-13 nuclear magnetic resonance providing direct quantitative information about the extent of isotopic labeling at each carbon position [5]. The integration of carbon-13 nuclear magnetic resonance signals relative to internal standards enables precise determination of isotopic incorporation efficiency [9].

Quality control procedures typically require isotopic purity levels exceeding 95% for most analytical applications, with pharmaceutical and metabolic studies often demanding purities greater than 98% [26]. Validation of isotopic purity assessment methods involves the use of certified reference materials and interlaboratory comparison studies to ensure measurement accuracy and traceability [14].

Comparative Analysis with Non-labeled Salicylic Acid Analogues

Comparative analysis between 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid and its non-labeled salicylic acid analogues reveals both similarities and distinctions in structural and analytical properties [30]. The fundamental molecular structure remains identical between labeled and unlabeled forms, with the primary difference being the isotopic composition of the carbon atoms within the aromatic ring [4].

Spectroscopic comparisons demonstrate that carbon-13 labeling introduces minimal changes to infrared and ultraviolet-visible spectral characteristics [10]. The vibrational frequencies associated with carbon-hydrogen and carbon-carbon bonds show slight shifts due to the increased mass of carbon-13 nuclei, but these changes are typically within experimental uncertainty for most analytical applications [30].

Comparative PropertyNon-labeled AnalogueCarbon-13 LabeledDifference
Molecular weight138.12 atomic mass units144.08 atomic mass units+5.96 atomic mass units
Melting point156-159°C156-159°CNo significant change
Solubility in waterModerateModerateNo significant change
Nuclear magnetic resonance chemical shiftsStandard valuesEnhanced sensitivityImproved detection

Nuclear magnetic resonance spectroscopy provides the most significant analytical advantages for carbon-13 labeled compounds compared to their natural abundance counterparts [9]. The enhanced signal intensity for carbon-13 nuclei in labeled compounds enables more sensitive detection and quantification in complex biological matrices [18]. This improvement is particularly valuable in metabolic studies where low concentrations of target compounds must be accurately measured [21].

Chromatographic behavior shows essentially identical retention characteristics between labeled and unlabeled analogues when using conventional reversed-phase liquid chromatography systems [12]. The slight mass difference does not significantly affect hydrophobic interactions or other retention mechanisms commonly employed in analytical separations [20].

The chemical reactivity of carbon-13 labeled salicylic acid derivatives remains essentially unchanged compared to natural abundance compounds, with reaction rates and mechanisms proceeding through identical pathways [19]. This consistency ensures that labeled compounds serve as accurate tracers for studying the behavior of unlabeled analogues in biological and environmental systems [18].

XLogP3

2.3

Wikipedia

2-Hydroxy(~13~C_6_)benzoic acid

Dates

Modify: 2023-08-15

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